

Application Notes and Protocols: Controlled-Release (R)-(+)-Bupivacaine for Preclinical Research

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Compound of Interest

Compound Name: (R)-(+)-Bupivacaine hydrochloride

Cat. No.: B1668057

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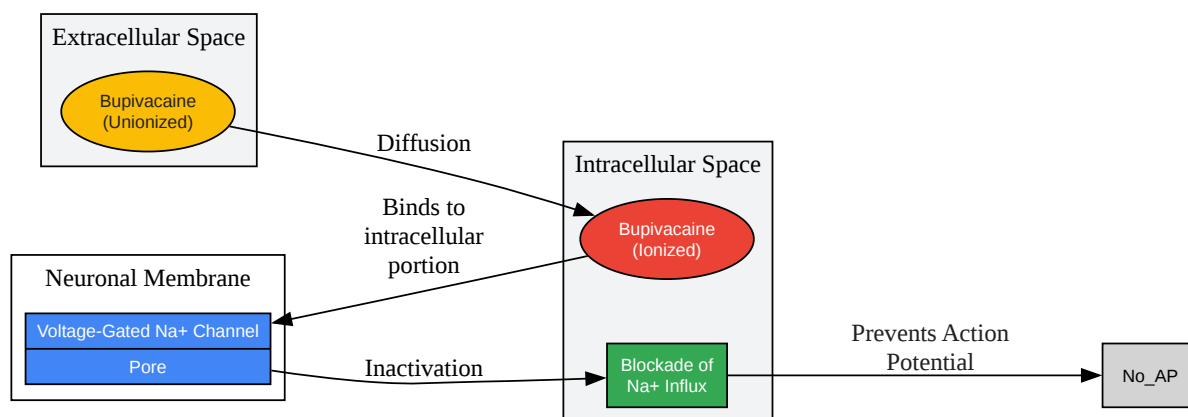
Introduction

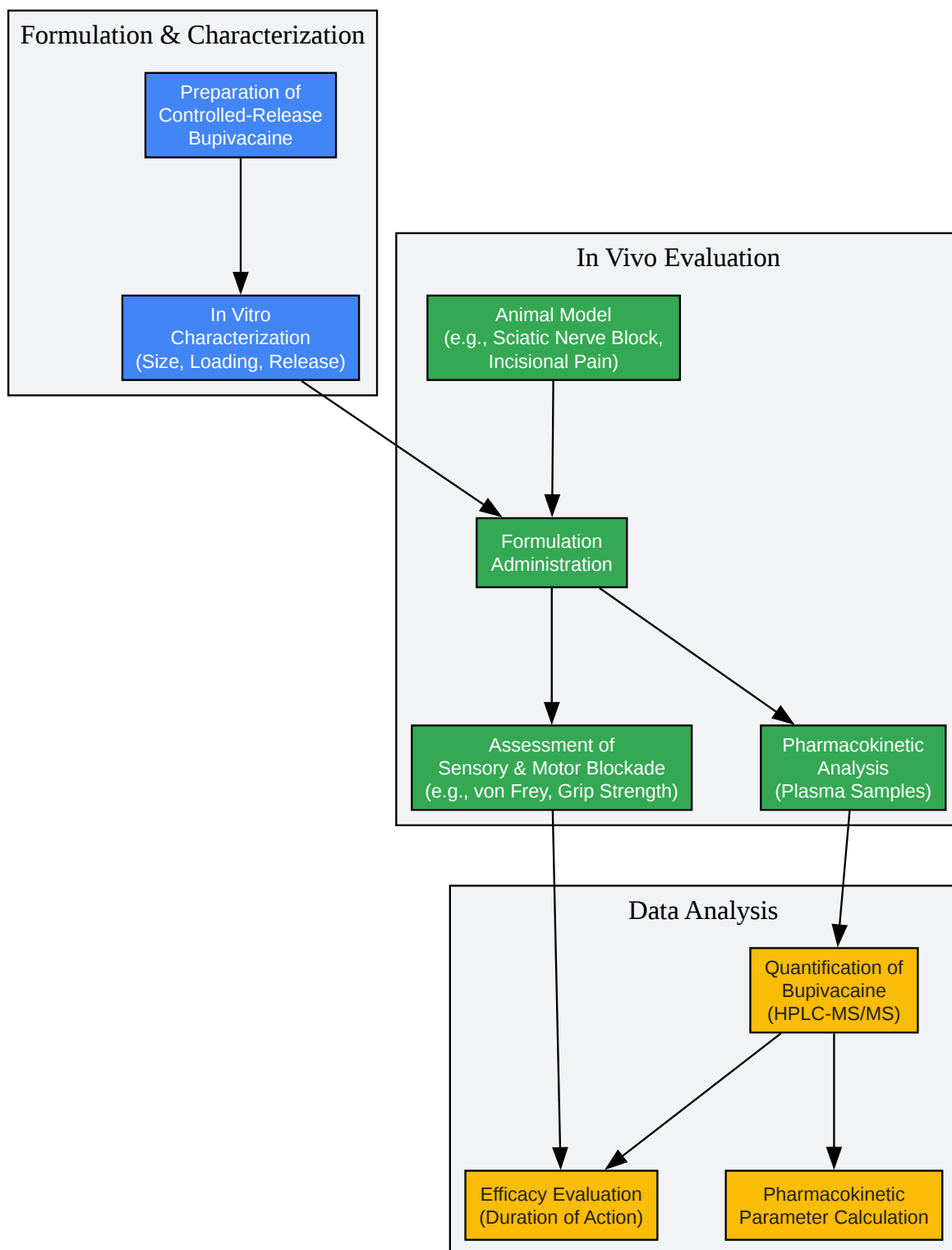
(R)-(+)-Bupivacaine is a long-acting local anesthetic of the amide type, widely utilized for regional anesthesia and postoperative pain management.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials and prevents the transmission of pain signals.[2][3] Standard aqueous formulations of bupivacaine, however, have a limited duration of action.[4] Controlled-release formulations are designed to prolong the local anesthetic effect, thereby providing extended pain relief, reducing the need for systemic opioids, and improving postsurgical recovery.[5]

These application notes provide an overview of common controlled-release formulations of (R)-(+)-bupivacaine for research purposes, including liposomal, microsphere-based, and in situ gelling systems. Detailed protocols for the preparation, characterization, and in vivo evaluation of these formulations are presented to guide researchers in the preclinical assessment of novel long-acting local anesthetics.

Mechanism of Action: Bupivacaine and Voltage-Gated Sodium Channels

Bupivacaine exerts its anesthetic effect by reversibly binding to the intracellular portion of voltage-gated sodium channels in nerve fibers.[2][3] This binding stabilizes the sodium channels in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3] The blockade of nerve signal conduction results in a loss of sensation in the innervated area.[6] The prolonged action of controlled-release formulations is achieved by maintaining a sustained local concentration of bupivacaine at the nerve site.





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